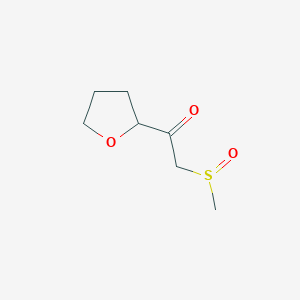
2-(Methanesulfinyl)-1-(oxolan-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone is an organic compound characterized by the presence of a methylsulfinyl group and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone typically involves the reaction of tetrahydrofuran with a suitable sulfoxide precursor under controlled conditions. One common method is the oxidation of a methylthioether derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfoxide can be reduced back to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA, potassium permanganate, chromium trioxide.
Reducing Agents: LiAlH4, NaBH4.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in redox reactions, while the tetrahydrofuran ring can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyltetrahydrofuran: A structurally similar compound with a methyl group attached to the tetrahydrofuran ring.
Tetrahydrofuran-2-yl oxime ethers: Compounds with an oxime ether functional group attached to the tetrahydrofuran ring.
Uniqueness
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone is unique due to the presence of both a sulfoxide group and a tetrahydrofuran ring, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
137756-29-7 |
|---|---|
Molekularformel |
C7H12O3S |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
2-methylsulfinyl-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3S/c1-11(9)5-6(8)7-3-2-4-10-7/h7H,2-5H2,1H3 |
InChI-Schlüssel |
UQZRSCVJLHSICJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CC(=O)C1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


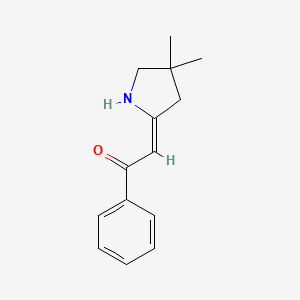
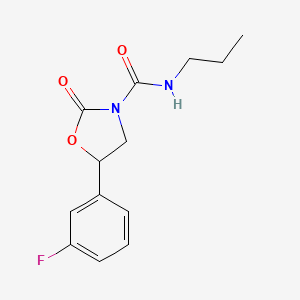
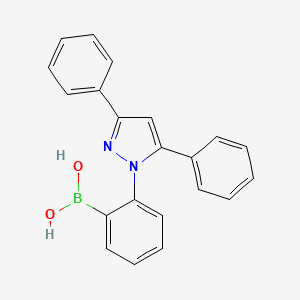
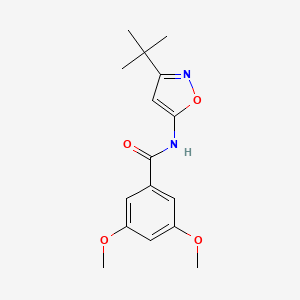
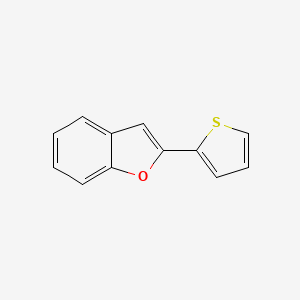
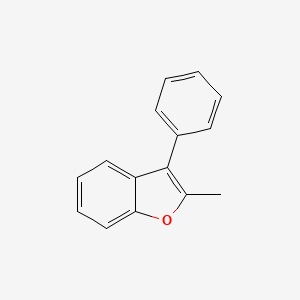

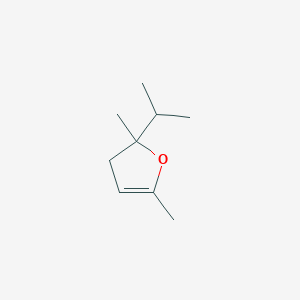
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
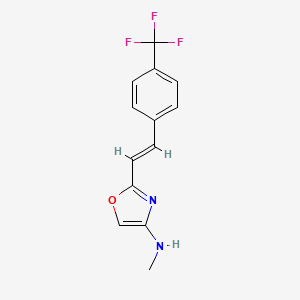
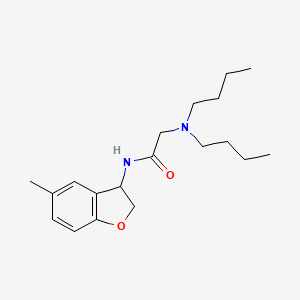
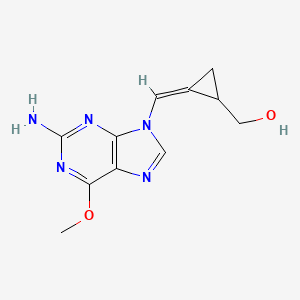

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
